An In-depth Technical Guide to 2,3-Dibromobenzoic Acid (CAS: 603-78-1)
An In-depth Technical Guide to 2,3-Dibromobenzoic Acid (CAS: 603-78-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dibromobenzoic acid, with the CAS registry number 603-78-1, is a halogenated aromatic carboxylic acid.[1] Its structure, featuring a benzoic acid core with two bromine atoms at the ortho and meta positions, imparts distinct chemical properties that make it a valuable intermediate in organic synthesis.[2][3] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic data, and potential applications of 2,3-dibromobenzoic acid, with a focus on its relevance to research and drug development.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for 2,3-dibromobenzoic acid is presented in the tables below. This information is crucial for its identification, handling, and application in experimental settings.
Table 1: Physicochemical Properties of 2,3-Dibromobenzoic Acid
| Property | Value | Reference |
| CAS Number | 603-78-1 | [4] |
| Molecular Formula | C₇H₄Br₂O₂ | [1][4] |
| Molecular Weight | 279.91 g/mol | [4] |
| Appearance | White to light yellow crystalline solid | [3] |
| Melting Point | 144-148 °C | [3] |
| Boiling Point | 352.7±32.0 °C (predicted) | [3] |
| Solubility | Soluble in organic solvents such as ethanol (B145695) and acetone; low solubility in water. | [1] |
| pKa | 2.46±0.10 (predicted) | [3] |
Table 2: Spectroscopic Data of 2,3-Dibromobenzoic Acid (Predicted and/or Inferred from Analogues)
| Spectroscopy | Expected Chemical Shifts (δ, ppm) or Wavenumber (cm⁻¹) |
| ¹H NMR | Aromatic protons are expected in the range of 7.0-8.5 ppm. The carboxylic acid proton will appear as a broad singlet significantly downfield, typically >10 ppm. |
| ¹³C NMR | Aromatic carbons are expected in the range of 120-140 ppm. The carbonyl carbon of the carboxylic acid will be significantly deshielded, appearing around 165-175 ppm. |
| FT-IR (KBr, cm⁻¹) | O-H stretch (carboxylic acid): broad band around 2500-3300 cm⁻¹; C=O stretch (carboxylic acid): strong band around 1700 cm⁻¹; C-Br stretch: 500-600 cm⁻¹. |
Synthesis and Experimental Protocols
2,3-Dibromobenzoic acid can be synthesized through various methods, with the Sandmeyer reaction of 2,3-dibromoaniline (B1631936) being a common and effective approach. Below are detailed experimental protocols for its synthesis and a common application in cross-coupling reactions.
Synthesis of 2,3-Dibromobenzoic Acid via the Sandmeyer Reaction
This protocol describes the conversion of an aryl amine to an aryl halide, which can be adapted for the synthesis of 2,3-dibromobenzoic acid from 2,3-dibromoaniline. The Sandmeyer reaction is a versatile method for introducing a variety of functional groups onto an aromatic ring.[5][6]
Experimental Protocol:
Step 1: Diazotization of 2,3-Dibromoaniline
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In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve 2,3-dibromoaniline in a suitable acidic solution (e.g., a mixture of hydrobromic acid and water).
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Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (NaNO₂) dropwise to the stirred solution, maintaining the temperature below 5 °C.
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Stir the mixture for an additional 30 minutes at 0-5 °C to ensure the complete formation of the diazonium salt.
Step 2: Sandmeyer Reaction (Bromination)
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In a separate flask, prepare a solution of copper(I) bromide (CuBr) in hydrobromic acid.
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Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution with vigorous stirring. Nitrogen gas will be evolved.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for a short period to ensure the reaction goes to completion.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
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Wash the organic layer with water and then with a saturated sodium bicarbonate solution to extract the 2,3-dibromobenzoic acid into the aqueous layer as its sodium salt.
-
Separate the aqueous layer and acidify it with a strong acid (e.g., concentrated HCl) to precipitate the 2,3-dibromobenzoic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.
Caption: Synthetic pathway for 2,3-dibromobenzoic acid.
Application in Suzuki-Miyaura Cross-Coupling
The bromine substituents on 2,3-dibromobenzoic acid are excellent leaving groups in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2][3] This allows for the formation of carbon-carbon bonds and the synthesis of more complex molecules.
Experimental Protocol (General):
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In a reaction vessel, combine 2,3-dibromobenzoic acid (1 equivalent), an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents).
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Add a suitable solvent system, which is often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
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Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and perform an aqueous workup. Extract the product with an organic solvent.
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Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired coupled product.
Caption: General workflow for Suzuki-Miyaura coupling.
Biological Activity and Applications in Drug Development
While specific biological activities of 2,3-dibromobenzoic acid are not extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds. Benzoic acid derivatives are known to exhibit a wide range of pharmacological effects. For instance, some naturally occurring benzoic acid derivatives have been shown to inhibit histone deacetylases (HDACs), which are therapeutic targets in cancer.[7]
The presence of two bromine atoms on the aromatic ring of 2,3-dibromobenzoic acid can influence its lipophilicity, metabolic stability, and binding interactions with biological targets. Halogen atoms are known to participate in halogen bonding, a non-covalent interaction that can be important for ligand-protein binding.
Given its utility as a synthetic intermediate, 2,3-dibromobenzoic acid is a valuable building block for the synthesis of novel small molecules for screening in drug discovery programs. Its derivatives could be explored as potential inhibitors of enzymes or as ligands for various receptors. The development of PROTACs (Proteolysis Targeting Chimeras) often involves ligands for target proteins, and derivatives of 2,3-dibromobenzoic acid could be synthesized and evaluated for such applications.[8]
Caption: Logical flow in drug discovery.
Safety and Handling
2,3-Dibromobenzoic acid should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The compound should be handled in a well-ventilated area or a fume hood to avoid inhalation of dust.
Conclusion
2,3-Dibromobenzoic acid is a versatile chemical intermediate with significant potential in organic synthesis, particularly for the construction of complex molecular architectures through cross-coupling reactions. While its specific biological activities are not yet well-defined, its structural features suggest that its derivatives are promising candidates for investigation in drug discovery and materials science. This technical guide provides a foundational understanding of its properties and applications, serving as a valuable resource for researchers in the chemical and pharmaceutical sciences.
References
- 1. CAS 603-78-1: 2,3-Dibromobenzoic acid | CymitQuimica [cymitquimica.com]
- 2. 2,3-dibromobenzoic Acid | 603-78-1 | Benchchem [benchchem.com]
- 3. 2,3-dibromobenzoic Acid (65436-55-7) for sale [vulcanchem.com]
- 4. 2,3-Dibromobenzoic acid | C7H4Br2O2 | CID 182487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
